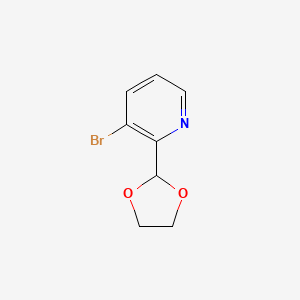

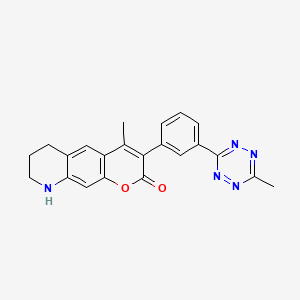

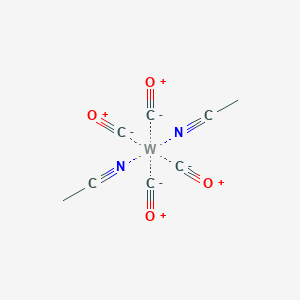

![molecular formula C8H12N2O3 B6309666 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95% CAS No. 1899834-30-0](/img/structure/B6309666.png)

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. One such method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .科学的研究の応用

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of a variety of organic compounds, such as amides, esters, and heterocycles. It has also been used in the synthesis of a variety of medicinal compounds, such as antibiotics, antifungals, and antivirals. In addition, it has been used in the synthesis of a variety of materials, such as polymers, nanomaterials, and catalysts.

作用機序

Target of Action

activities . They have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain .

Mode of Action

For instance, they have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that result in its anti-infective activities.

Biochemical Pathways

1,2,4-oxadiazoles have been synthesized as anti-infective agents, suggesting they may affect pathways related to infection and immune response .

Pharmacokinetics

It’s known that the evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .

Result of Action

Given its classification as an anti-infective agent, it can be inferred that the compound likely has effects on microbial cells, potentially inhibiting their growth or viability .

実験室実験の利点と制限

The main advantage of 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% for lab experiments is its ability to facilitate the synthesis of a variety of organic compounds, medicinal compounds, and materials. This makes it a useful reagent for a variety of research applications. The main limitation of the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

将来の方向性

The future directions of 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% research are numerous. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in medicine and materials science. Another potential direction is to explore its potential as a catalyst for the synthesis of other organic compounds and materials. In addition, further research could be done to explore its potential as a drug delivery system or to explore its potential for use in biotechnology applications. Finally, further research could be done to explore its potential for use in green chemistry applications, such as in the synthesis of renewable and biodegradable materials.

合成法

The synthesis of 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95% is typically accomplished via the reaction of 2-methyl-5-nitrobenzoic acid with 3-t-butyl-[1,2,4]oxadiazole in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or methanol, and the reaction is typically complete within 1-2 hours. The resulting product is then purified by recrystallization to obtain 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%[1,2,4]oxadiazole-5-CME, 95%.

特性

IUPAC Name |

methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)7-9-5(13-10-7)6(11)12-4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOQNKBRPHNKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

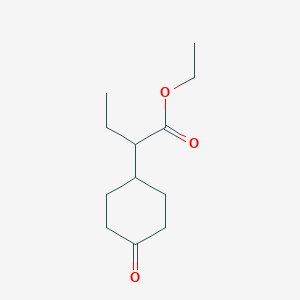

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)